molecular formula C14H16ClNO4 B3966527 4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid

4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid

Cat. No.: B3966527
M. Wt: 297.73 g/mol
InChI Key: USWZPLBPAXESKJ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with a suitable acylating agent to introduce the 4-chlorophenylamino group. This intermediate is then subjected to further reactions to introduce the tetrahydrofuran ring and the butanoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-((4-Phenylthiazol-2-yl)amino)butanoic acid: Similar in structure but with a thiazole ring instead of a tetrahydrofuran ring.

    4-((4-Bromophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid: Similar but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(4-chloroanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c15-9-3-5-10(6-4-9)16-14(19)11(8-13(17)18)12-2-1-7-20-12/h3-6,11-12H,1-2,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWZPLBPAXESKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
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4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
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4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
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4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
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4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
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4-((4-Chlorophenyl)amino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid

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